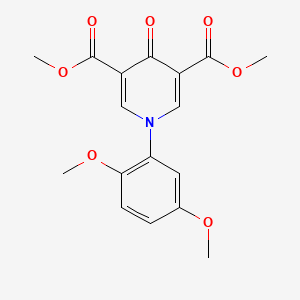
Dimethyl 1-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a 2,5-dimethoxyphenyl group and a dihydropyridine ring
Preparation Methods
The synthesis of Dimethyl 1-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of organic solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Dimethyl 1-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 1-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl 1-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, which can influence cardiovascular function by modulating calcium ion flow in cardiac and smooth muscle cells. The pathways involved include the inhibition of voltage-gated calcium channels, leading to vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Dimethyl 1-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives such as nifedipine and amlodipine. While all these compounds share a similar core structure, the presence of different substituents on the aromatic ring and the dihydropyridine ring can significantly influence their pharmacological properties and biological activities. The unique 2,5-dimethoxyphenyl group in this compound distinguishes it from other derivatives, potentially offering distinct therapeutic benefits.
Properties
Molecular Formula |
C17H17NO7 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
dimethyl 1-(2,5-dimethoxyphenyl)-4-oxopyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H17NO7/c1-22-10-5-6-14(23-2)13(7-10)18-8-11(16(20)24-3)15(19)12(9-18)17(21)25-4/h5-9H,1-4H3 |
InChI Key |
AKRFKUGYHFNZKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(C(=O)C(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















